[5-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone
Description
The compound [5-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone features a hybrid structure combining a thiazole ring, pyrazolidine, and a phenylpiperazine moiety linked via a methanone bridge. Thiazole derivatives are renowned for their antimicrobial, anticancer, and anti-inflammatory properties, while phenylpiperazine scaffolds are prevalent in central nervous system (CNS) therapeutics due to their affinity for serotonin and dopamine receptors .
Properties
IUPAC Name |
[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5OS/c1-17-8-10-19(11-9-17)24-26-18(2)23(32-24)21-16-22(28-27-21)25(31)30-14-12-29(13-15-30)20-6-4-3-5-7-20/h3-11,21-22,27-28H,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCYWKXUIYCWPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C3CC(NN3)C(=O)N4CCN(CC4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including antimicrobial, anticonvulsant, and other pharmacological effects.
Chemical Structure
The molecular structure of the compound can be described as follows:
- IUPAC Name : [5-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone
- Molecular Formula : C23H28N4OS
- Molecular Weight : 420.56 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly focusing on its antimicrobial and anticonvulsant properties.
Antimicrobial Activity
Research indicates that derivatives containing thiazole and piperazine moieties exhibit significant antimicrobial properties. A study by Mhaske et al. (2014) highlighted that compounds similar to the target molecule demonstrated moderate to excellent antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus . The findings are summarized in Table 1.
| Compound | Antibacterial Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5a | Moderate | 32 µg/mL |
| 5b | Good | 16 µg/mL |
| 5c | Excellent | 8 µg/mL |
Anticonvulsant Activity
In a study assessing anticonvulsant properties, a series of compounds derived from similar structures were tested in animal models. The results showed that certain derivatives provided protection against seizures in the maximal electroshock (MES) test at doses ranging from 100 mg/kg to 300 mg/kg . Notably, compounds with the phenylpiperazine moiety exhibited delayed onset but prolonged action.
The proposed mechanism of action for this compound involves interaction with specific molecular targets, potentially modulating neurotransmitter systems or inhibiting certain enzymes. The thiazole and piperazine components are believed to play crucial roles in these interactions, enhancing the compound's biological efficacy .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of related compounds:
- Antimicrobial Efficacy : A study demonstrated that modifications on the thiazole ring significantly affected antimicrobial potency. Compounds with halogen substitutions showed enhanced activity against resistant bacterial strains .
- Anticonvulsant Studies : Another investigation focused on the pharmacodynamics of similar piperazine derivatives, revealing their effectiveness in reducing seizure frequency and duration in treated animals .
Comparison with Similar Compounds
Piperazine-Containing Derivatives
Piperazine derivatives are widely explored for their pharmacological versatility. Below is a comparative analysis of key analogs:
Key Findings :
- Thiazole vs. Thiadiazole : The target compound's thiazole core may offer superior metabolic stability compared to thiadiazole analogs, which are prone to hydrolysis .
- Substituent Effects : The 4-methylphenyl group on the thiazole enhances lipophilicity (LogP ~3.5) relative to nitroimidazole derivatives (LogP ~1.9), favoring CNS penetration .
Heterocyclic Modifications and Bioactivity
- Nitro Group Impact : highlights that nitro substitutions on aryl rings enhance antimycobacterial activity. However, in the target compound, the absence of nitro groups may shift activity toward CNS targets rather than antimicrobial effects .
- Thiazolidinone vs. Thiazole: Compounds with thiazolidinone cores (e.g., ) exhibit anti-inflammatory or antidiabetic properties, whereas the rigid thiazole in the target compound may favor kinase inhibition or neurotransmitter receptor modulation .
Computational Insights into Molecular Interactions
Advanced computational tools like Multiwfn () and noncovalent interaction (NCI) analysis () provide critical insights:
- Electron Density Mapping : The phenylpiperazine moiety likely participates in π-π stacking with aromatic residues in receptor binding pockets, while the thiazole’s sulfur atom may form hydrogen bonds .
Q & A
Q. How can cryo-EM or microED complement X-ray crystallography for structural elucidation of this compound?
- Methodological Answer : MicroED is ideal for nanocrystalline samples (<1 µm³), resolving structures at 1.5–2.0 Å resolution. Cryo-EM (2.5–3.5 Å) visualizes ligand binding in protein complexes, though requires larger molecular assemblies. Pair with DFT calculations (B3LYP/6-31G*) to validate electron density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
